molecular formula C8H7N3O2 B1318867 Methyl imidazo[1,2-a]pyrazine-8-carboxylate CAS No. 850349-42-7

Methyl imidazo[1,2-a]pyrazine-8-carboxylate

Cat. No.: B1318867
CAS No.: 850349-42-7
M. Wt: 177.16 g/mol
InChI Key: MMKXAIFWQDIXBH-UHFFFAOYSA-N
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Description

Methyl imidazo[1,2-a]pyrazine-8-carboxylate (CAS: 850349-42-7) is a heterocyclic compound with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol. It features a fused imidazo[1,2-a]pyrazine core substituted with a methyl ester at position 8. This compound is stored under dry conditions at room temperature and carries the hazard statement H302 (harmful if swallowed) .

Properties

IUPAC Name

methyl imidazo[1,2-a]pyrazine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-7-10-3-5-11(7)4-2-9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKXAIFWQDIXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590119
Record name Methyl imidazo[1,2-a]pyrazine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850349-42-7
Record name Methyl imidazo[1,2-a]pyrazine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl imidazo[1,2-a]pyrazine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with ethyl chloroformate, followed by cyclization with formamide . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of solvents, catalysts, and reaction conditions that minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl imidazo[1,2-a]pyrazine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl imidazo[1,2-a]pyrazine-8-carboxylate has been extensively studied for its potential as an antimicrobial agent, particularly against resistant strains of bacteria such as Mycobacterium tuberculosis.

Case Study: Anti-Tuberculosis Activity

Recent research highlighted the compound's role in the fight against multidrug-resistant tuberculosis (MDR-TB). A study conducted by Abrahams et al. identified several imidazo[1,2-a]pyrazine derivatives with promising minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain . This suggests that modifications to the methyl imidazo[1,2-a]pyrazine scaffold can yield potent anti-TB agents.

Organic Synthesis Applications

The compound serves as a building block in organic synthesis due to its ability to undergo various chemical reactions, including condensation and cross-coupling reactions.

Synthesis Techniques

  • Buchwald-Hartwig Cross Coupling : This method allows for the formation of carbon-nitrogen bonds, facilitating the synthesis of more complex molecular architectures.
  • Condensation Reactions : this compound can participate in condensation reactions to form larger heterocyclic compounds, which are essential in drug discovery.

Biological Applications

The biological activity of this compound extends beyond antimicrobial properties. It has been investigated for its potential as an inhibitor of various enzymes and receptors.

Case Study: Inhibition of ATPase Activity

A virtual high-throughput screening identified methyl imidazo[1,2-a]pyrazine derivatives as potential ATP mimics targeting Helicobacter pylori VirB11 ATPase. These compounds demonstrated competitive inhibition in biochemical assays, indicating their potential therapeutic applications in treating H. pylori infections .

Data Table: Summary of Biological Activities

Compound NameActivity TypeMIC (μM)Reference
This compoundAnti-TB0.03 - 5.0Abrahams et al., 2023
Methyl imidazo[1,2-a]pyrazine derivativesATPase InhibitionCompetitiveSayer Thesis

Mechanism of Action

The mechanism of action of methyl imidazo[1,2-a]pyrazine-8-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazo[1,2-a]pyrazine Core

Methyl 6-Bromoimidazo[1,2-a]pyrazine-8-Carboxylate (CAS: 1379297-22-9)
  • Molecular Formula : C₈H₆BrN₃O₂
  • Molecular Weight : 269.06 g/mol
  • Key Features: A bromine atom at position 6 enhances electrophilic reactivity, making it a candidate for cross-coupling reactions.
Methyl 2-Methylimidazo[1,2-a]pyrazine-8-Carboxylate (CAS: 1289082-52-5)
  • Molecular Formula : C₉H₉N₃O₂
  • Molecular Weight : 191.19 g/mol
  • Key Features : A methyl group at position 2 increases lipophilicity, which could enhance membrane permeability. This derivative is stored at 4°C, suggesting greater stability than the parent compound .
Methyl 8-Chloroimidazo[1,2-a]pyrazine-2-Carboxylate (CAS: 1206981-34-1)
  • Molecular Formula : C₈H₆ClN₃O₂
  • Molecular Weight : 211.61 g/mol
  • Key Features : The chlorine at position 8 and ester at position 2 create a positional isomer with distinct electronic properties. Chlorine’s electron-withdrawing effect may reduce nucleophilic aromatic substitution reactivity compared to the parent compound .
Ethyl Imidazo[1,2-a]pyrazine-8-Carboxylate
  • Molecular Formula : C₉H₉N₃O₂
  • Molecular Weight : 191.19 g/mol
  • This could prolong bioavailability in vivo .

Biological Activity

Methyl imidazo[1,2-a]pyrazine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the imidazo[1,2-a]pyrazine class of compounds, which are characterized by their bicyclic structure. This compound has been investigated for various biological activities, including antimicrobial and anticancer properties.

Target of Action

The compound interacts with several biological targets, primarily through enzyme inhibition. For instance, it has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to altered cellular functions and reduced proliferation in cancer cells.

Biochemical Pathways

Research indicates that imidazo[1,2-a]pyrazine derivatives can influence multiple biochemical pathways. They have been implicated in the regulation of gene expression and cellular metabolism. Specifically, this compound has demonstrated the ability to downregulate oncogenes in certain cancer cell lines, promoting apoptosis and inhibiting cell growth .

Antimicrobial Properties

This compound has shown potential as an antimicrobial agent. In studies involving Mycobacterium tuberculosis (Mtb), it has exhibited significant inhibitory effects. The minimum inhibitory concentration (MIC) values reported for related compounds range from 0.03 to 5.0 μM against Mtb H37Rv strains, suggesting strong activity against multidrug-resistant strains .

Anticancer Activity

The compound exhibits notable anticancer properties across various cancer cell lines. For example:

Cell Line IC50 (μM) Effect
BEL-74029.40Inhibition of proliferation
A5497.83Induction of apoptosis
MCF-70.18Significant cytotoxicity

These values indicate that this compound is effective at low concentrations, making it a promising candidate for further development in cancer therapy .

Case Studies

  • Inhibition of ENPP1 : A derivative of imidazo[1,2-a]pyrazine was identified as a potent inhibitor of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which plays a role in regulating immune responses in cancer therapy. This compound showed an IC50 value of 5.70 nM and enhanced the efficacy of anti-PD-1 antibodies in murine models, achieving a tumor growth inhibition rate of 77.7% .
  • Anti-Tuberculosis Activity : High-throughput screening identified several imidazo[1,2-a]pyridine analogues with promising anti-TB activity. The structural modifications in these compounds were crucial for enhancing their efficacy against both replicating and non-replicating forms of Mtb .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl Imidazo[1,2-a]pyrazine-8-carboxylate, and what are their key reaction conditions?

  • Methodology :

  • Groebke-Blackburn-Bienaymé Reaction : React diaminopyrazines with aldehydes and isocyanides under mild conditions (e.g., ethanol, room temperature) to yield imidazo[1,2-a]pyrazine derivatives. This method is efficient for generating adenine-mimetic libraries .
  • Multi-Step Synthesis : Combine 2-aminonicotinamide with chloral in ethanol, followed by acid-amine coupling using HATU/DIPEA. This approach achieves high yields (93–97%) and scalability .
  • Catalyst-Free Aqueous Synthesis : Utilize water as a solvent for cyclization reactions, avoiding metal catalysts. This eco-friendly method produces imidazo[1,2-a]pyrazines in good yields .

Q. How is this compound structurally characterized?

  • Key Techniques :

  • Spectroscopy : FT-IR confirms carbonyl and ester groups; 1H NMR^1H \text{ NMR} identifies aromatic protons and methyl/ester substituents (e.g., singlet for COOCH3_3 at δ 3.9–4.1 ppm).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 191.19 for C9_9H9_9N3_3O2_2) validate the molecular formula .
  • InChI Key : RVNMQOMPBZHILR-UHFFFAOYSA-N (standardized identifier for databases) .

Q. What preliminary biological activities have been reported for this compound?

  • Findings :

  • Acetylcholinesterase (AChE) Inhibition : Derivatives show IC50_{50} values in the micromolar range, evaluated via Ellman’s assay. Substituents like piperidine enhance activity .
  • Antioxidant Potential : Assessed via DPPH radical scavenging; electron-donating groups (e.g., -OCH3_3) improve efficacy .
  • Antiulcer Activity : Analogues with 8-(phenylmethoxy) substituents exhibit cytoprotective effects in rodent models .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of imidazo[1,2-a]pyrazine derivatives?

  • SAR Insights :

  • Substituent Position : Methyl groups at C-2 enhance AChE inhibition, while C-8 methoxy/phenylmethoxy groups improve antiulcer activity .
  • Electron-Withdrawing Groups : Bromo or cyano substituents at C-7/C-8 increase hydrazination reaction yields (84–94%) but may reduce bioavailability .
  • Hybrid Scaffolds : Benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids show enhanced π-π stacking interactions, relevant for targeting DNA/protein interfaces .

Q. What strategies optimize reaction yields and regioselectivity in imidazo[1,2-a]pyrazine synthesis?

  • Approaches :

  • Solvent Selection : Ethanol improves cyclization efficiency vs. acetonitrile, which favors aminooxygenation pathways .
  • Catalyst Screening : Silver catalysts (e.g., AgNO3_3) enable intramolecular aminooxygenation, yielding carbaldehyde derivatives (60–75%) .
  • Regiocontrol : DEAD-mediated hydrazination favors C-3 functionalization in imidazo[1,2-a]pyridines, with methyl/bromo substituents directing reactivity .

Q. How can contradictory data on biological activity be resolved?

  • Case Study : Antiulcer vs. Neuroprotective Applications

  • Contradiction : Sch 28080 (antiulcer) causes adverse effects absent in Sch 32651 (neuroprotective) due to 8-(phenylmethoxy) vs. amino substitutions .
  • Resolution : Comparative dose-response studies and off-target profiling (e.g., hERG binding assays) clarify toxicity thresholds.

Q. What mechanistic insights explain the reactivity of imidazo[1,2-a]pyrazines in hydrazination?

  • Proposed Mechanism :

  • Step 1 : DEAD (diethyl azodicarboxylate) acts as a dienophile, forming a transient diazonium intermediate.
  • Step 2 : Nucleophilic attack by the pyrazine ring’s N-1 atom generates regioselective C-3 adducts. Electron-rich substrates accelerate this step .

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Methods :

  • Molecular Docking : Simulate binding to AChE’s catalytic site (PDB: 4EY7). Piperidine derivatives show stronger π-cation interactions vs. methyl esters .
  • Hirshfeld Analysis : Quantify non-covalent interactions (e.g., C-H···O) in crystal structures to predict solubility and stability .

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